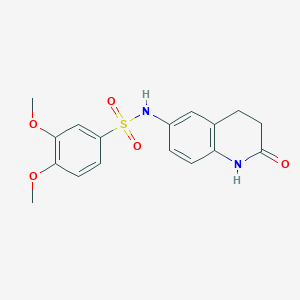

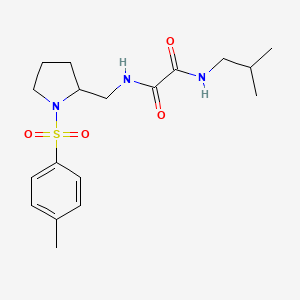

![molecular formula C8H13N3O3 B2359868 (3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol CAS No. 2550997-12-9](/img/structure/B2359868.png)

(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Applications De Recherche Scientifique

Synthesis and Utilization in Organic Chemistry

(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol and its derivatives have significant roles in organic synthesis. For example, the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, demonstrates its utility as a bifunctional synthetic intermediate. This compound has wide applications in the synthesis of organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides (Zhang, 2006). Additionally, compounds like 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been explored for their potential anti-coronavirus activity, indicating the relevance of spiro compounds in medicinal chemistry (Apaydın et al., 2019).

Environmental Applications

Derivatives of 1,8-dioxaspiro[4.5]decanes are also significant in environmental science. For instance, a calix[4]arene-based polymer synthesized from a derivative, 1,4-dioxa-8-azaspiro-[4.5]decane, showed high efficiency in removing carcinogenic azo dyes from solutions, highlighting its potential in water treatment and pollution control (Akceylan et al., 2009).

Antimicrobial and Antiviral Research

Further, 1,4-dioxa-7-azaspiro[4.5]decanes have been synthesized and evaluated for their potential as dopamine agonists, showcasing another medicinal chemistry application of spiro compounds (Brubaker & Colley, 1986). Additionally, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides, a related group of compounds, have shown activity against the influenza A/H3N2 virus, indicating their potential in antiviral drug development (Apaydın et al., 2021).

Psychiatric Drug Development

In the realm of psychiatric medicine, compounds such as 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones have been explored for their potential as antipsychotic agents. Their efficacy in biochemical and behavioral pharmacological test models suggests the applicability of spiro compounds in developing psychiatric medications (Wise et al., 1985).

Antifungal Agents

Spiro compounds are also being investigated as potential antifungal agents. For instance, 2,8-diazaspiro[4.5]decan-1-one derivatives have shown inhibition activities against chitin synthase and demonstrated antifungal activities in vitro. This suggests their potential use as new classes of antifungal molecules (Li et al., 2019).

Anticonvulsant Properties

N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives have been synthesized and evaluated for their anticonvulsant and neurotoxic properties, indicating the potential of spiro compounds in neuropharmacology (Obniska et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

(3S,4R)-3-azido-1,8-dioxaspiro[4.5]decan-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c9-11-10-6-5-14-8(7(6)12)1-3-13-4-2-8/h6-7,12H,1-5H2/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMBQNNCYSCQDX-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C(C(CO2)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC12[C@@H]([C@H](CO2)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2359785.png)

![2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2359786.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2359793.png)

![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2359799.png)

![Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359802.png)

![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine, Mixture of diastereomers](/img/structure/B2359805.png)

![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2359806.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2359807.png)

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2359808.png)